An In-depth Technical Guide to 4-bromothiophen-2-amine: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 4-bromothiophen-2-amine: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiophene Scaffold
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities and presence in numerous FDA-approved drugs.[1] Its structural features allow it to act as a versatile building block in the design of novel therapeutic agents.[2] Among its derivatives, 2-aminothiophenes are particularly valuable due to the presence of a reactive amino group, which serves as a key handle for further molecular elaboration. This guide focuses on a specific, synthetically useful member of this class: 4-bromothiophen-2-amine. The strategic placement of the bromine atom at the 4-position and the amine at the 2-position provides two distinct points for chemical modification, making it a highly valuable intermediate for creating libraries of complex molecules in drug discovery and materials science.[2]
Chemical Structure and Physicochemical Properties
4-bromothiophen-2-amine is a heterocyclic compound with the molecular formula C₄H₄BrNS and a molecular weight of 178.05 g/mol .[3] The structure consists of a five-membered thiophene ring with a bromine atom at the C4 position and an amino group at the C2 position.
| Property | Value | Reference(s) |
| CAS Number | 1163729-45-0 | [3] |
| Molecular Formula | C₄H₄BrNS | [3] |
| Molecular Weight | 178.05 g/mol | [3] |
| SMILES | NC1=CC(Br)=CS1 | [4] |
| InChI | InChI=1S/C4H4BrNS/c5-3-1-4(6)7-2-3/h1-2H,6H2 | [3] |
| Appearance | Not specified in retrieved results. Likely a solid. | |
| Solubility | Expected to be soluble in organic solvents like ethanol and DMSO, with lower solubility in water. | [2] |
| Melting Point | Not specified in retrieved results. | |
| Boiling Point | Not specified in retrieved results. |
Note: Specific experimental data for appearance, solubility, melting point, and boiling point were not available in the search results. The information on solubility is inferred from a related derivative.
Spectroscopic Characterization
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for 4-bromothiophen-2-amine were not explicitly found in the provided search results. However, commercial suppliers indicate the availability of such data upon request.[4] Based on the known chemical shifts of thiophene and the expected influence of the bromo and amino substituents, a theoretical analysis of the expected spectra is presented.
¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C5 positions of the thiophene ring. The amino group protons would likely appear as a broad singlet.
¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum would display four distinct signals for the carbon atoms of the thiophene ring. The carbon atoms attached to bromine (C4) and the amino group (C2) would be significantly influenced by these substituents.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), an N-H bending vibration (around 1650-1580 cm⁻¹), and C-N stretching vibrations.[5]
Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).
Synthesis of 4-bromothiophen-2-amine
While a specific, detailed experimental protocol for the synthesis of 4-bromothiophen-2-amine was not found in the search results, a plausible and widely used method for preparing 2-aminothiophenes is the Gewald reaction .[6][7] This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[6]
Another potential synthetic route is the reduction of a nitro-precursor , a common method for synthesizing aromatic amines.[8][9] This would involve the synthesis of 4-bromo-2-nitrothiophene followed by its reduction to the desired amine.
Conceptual Protocol: Reduction of 4-bromo-2-nitrothiophene
This protocol is based on general procedures for nitroarene reduction and has not been specifically verified for this compound from the search results.
Step 1: Synthesis of 4-bromo-2-nitrothiophene (Precursor) The synthesis of the nitro precursor would likely start from 2-nitrothiophene, which can be brominated at the 4-position.
Step 2: Reduction to 4-bromothiophen-2-amine
-
Dissolve 4-bromo-2-nitrothiophene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common reagents for this transformation include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[8]
-
If using SnCl₂, the reaction mixture is typically heated. For catalytic hydrogenation, the reaction is stirred at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if using a metal-based reducing agent in acid, the reaction mixture is basified to a pH > 7 to precipitate metal hydroxides and deprotonate the amine product.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromothiophen-2-amine.
Caption: Conceptual workflow for the synthesis of 4-bromothiophen-2-amine via reduction.
Chemical Reactivity and Derivatization
The bifunctional nature of 4-bromothiophen-2-amine makes it a versatile building block. The amine and bromo groups exhibit distinct reactivities, allowing for selective and sequential modifications.
Reactions of the Amino Group
The primary amino group is nucleophilic and can readily undergo a variety of reactions:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
-
Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.[10]
Reactions at the Bromine Atom
The bromine atom on the thiophene ring is a key site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new C-C bond. This is a powerful method for introducing aryl or vinyl substituents.[11]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Heck Reaction: Coupling with alkenes.
Caption: Key reaction pathways for the derivatization of 4-bromothiophen-2-amine.
Applications in Drug Discovery and Materials Science
Thiophene-containing compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[2] The 2-aminothiophene scaffold is a core component of many biologically active molecules. While specific examples detailing the use of 4-bromothiophen-2-amine as a direct precursor were not found in the search results, its potential is evident from the applications of its derivatives.
-
Medicinal Chemistry: As a building block, it allows for the introduction of a substituted thiophene ring into larger molecules. The ability to perform Suzuki coupling at the bromine position and various modifications at the amine site enables the exploration of chemical space around this scaffold to optimize interactions with biological targets such as enzymes or receptors.[2][11]
-
Materials Science: Thiophene derivatives are fundamental components in the development of organic semiconductors and conductive polymers.[2] The electronic properties of the thiophene ring can be tuned through substitution, and 4-bromothiophen-2-amine serves as a useful monomer or intermediate for creating more complex conjugated systems for applications in organic electronics.[11]
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-bromothiophen-2-amine (CAS 1163729-45-0) was not found. However, based on the safety information for related compounds like (4-Bromothiophen-2-yl)methanamine, the following hazards are anticipated:
-
Acute Toxicity: Harmful if swallowed.[10]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[10]
Recommended Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]
-
Avoid breathing dust, fumes, or vapors.[13]
-
Do not get in eyes, on skin, or on clothing.[14]
-
Store in a tightly closed container in a cool, dry place.[14]
Conclusion
4-bromothiophen-2-amine is a strategically important building block for chemical synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and materials scientists. While detailed experimental data and specific applications are not widely published, its structural motifs are present in many advanced materials and biologically active compounds. Further research into the synthesis and utility of this compound is warranted to fully exploit its potential in developing next-generation pharmaceuticals and organic materials.
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